Unique Balanced Pan-Inhibitory Profile of Bcl-2-IN-3 vs. Clinical Bcl-2 Inhibitors
Bcl-2-IN-3 (TW-37) is distinguished from the clinical compound ABT-199 (Venetoclax) and the Bcl-xL-selective inhibitor A-1155463 by its balanced pan-inhibitory profile. TW-37 inhibits Bcl-2, Mcl-1, and Bcl-xL with comparable, sub-micromolar Ki values [1]. In contrast, ABT-199 is exquisitely selective for Bcl-2 and has no activity against Mcl-1, while A-1155463 is highly selective for Bcl-xL with minimal Bcl-2 inhibition . This broad-spectrum activity makes Bcl-2-IN-3 a superior tool compound for investigating complex apoptosis signaling networks.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Bcl-2: 290 nM; Mcl-1: 260 nM; Bcl-xL: 1110 nM |
| Comparator Or Baseline | ABT-199 (Venetoclax): Bcl-2 Ki < 0.01 nM; Mcl-1: No activity. A-1155463: Bcl-xL Ki < 0.01 nM; Bcl-2 Ki = 80 nM. |
| Quantified Difference | Bcl-2-IN-3 is a potent pan-inhibitor of Mcl-1, Bcl-2, and Bcl-xL, while ABT-199 is a highly selective Bcl-2 inhibitor and A-1155463 is a highly selective Bcl-xL inhibitor. |
| Conditions | Cell-free fluorescence polarization competition assays using recombinant Bcl-2 family proteins. |
Why This Matters
Selecting Bcl-2-IN-3 is critical for studies where Mcl-1-mediated resistance is a factor, as it is one of the few small molecules that can directly target this common escape mechanism.
- [1] Mohammad RM, Goustin AS, Aboukameel A, et al. Preclinical studies of TW-37, a new nonpeptidic small-molecule inhibitor of Bcl-2, in diffuse large cell lymphoma xenograft model reveal drug action on both Bcl-2 and Mcl-1. Clin Cancer Res. 2007;13(7):2226-2235. doi:10.1158/1078-0432.CCR-06-1574 View Source
